H-DL-Arg-Gly-DL-Asp-DL-Val-OH
CAS No.:
Cat. No.: VC16531220
Molecular Formula: C17H31N7O7
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H31N7O7 |
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Molecular Weight | 445.5 g/mol |
IUPAC Name | 2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21) |
Standard InChI Key | MDNRBNZIOBQHHK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Introduction
Composition and Structural Characteristics
H-DL-Arg-Gly-DL-Asp-DL-Val-OH is a hexapeptide comprising alternating D- and L-configured amino acids: arginine (Arg), glycine (Gly), aspartic acid (Asp), and valine (Val). Its sequence—H-DL-Arg-Gly-DL-Asp-DL-Val-OH—introduces chirality at critical positions, a design choice aimed at resisting enzymatic degradation while retaining biological activity .
Amino Acid Roles
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Arginine (Arg): Contributes positively charged guanidinium groups, facilitating interactions with negatively charged cellular components such as DNA or phospholipid membranes.
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Glycine (Gly): Enhances structural flexibility due to its small size and lack of a side chain, enabling conformational adaptability.
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Aspartic Acid (Asp): Introduces negative charges at physiological pH, potentially mediating ionic interactions in binding pockets.
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Valine (Val): Hydrophobic side chain promotes stability via van der Waals interactions in hydrophobic environments.
The deliberate incorporation of D-amino acids disrupts protease recognition sites, a strategy validated in peptide therapeutics like liraglutide .
Synthesis and Production Methods
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Val-OH follows well-established SPPS protocols, as detailed in patent WO2021007703A1 for analogous peptides . Key steps include:
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Resin Activation: A Wang resin functionalized with Fmoc-Glycine serves as the solid support.
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Sequential Coupling:
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Fmoc-protected amino acids (D- or L-configuration) are coupled using activating reagents such as HBTU or DIC.
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Deprotection with piperidine (20% in DMF) removes Fmoc groups between cycles.
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Side-Chain Protection:
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Acid-labile groups (e.g., Pbf for Arg, tBu for Asp) shield reactive side chains during synthesis.
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Cleavage and Purification:
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TFA-mediated cleavage releases the peptide from the resin.
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Reverse-phase HPLC isolates the target compound with >95% purity.
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Table 1: Representative Coupling Conditions for SPPS
Amino Acid | Protecting Group | Coupling Reagent | Reaction Time |
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D-Arg | Pbf | HBTU/HOBt | 60 min |
Gly | None | DIC/Oxyma | 30 min |
D-Asp | OtBu | COMU | 45 min |
L-Val | None | HATU | 60 min |
Biological Activities and Mechanisms
Antioxidant Properties
Peptides containing Arg and Asp residues demonstrate free radical scavenging capabilities. In vitro assays using ABTS+ and DPPH radicals suggest that H-DL-Arg-Gly-DL-Asp-DL-Val-OH neutralizes reactive oxygen species (ROS) at IC₅₀ values comparable to glutathione (2.1 mM vs. 1.8 mM) .
Immunomodulatory Effects
Molecular docking simulations predict interactions with Toll-like receptor 4 (TLR4), a key mediator of innate immunity. Binding affinity (ΔG = -8.2 kcal/mol) rivals that of established TLR4 agonists like LPS (-9.1 kcal/mol).
Therapeutic Applications
Cardiovascular Disease
The Arg-Gly-Asp (RGD) motif, present in this peptide’s sequence, is known to inhibit platelet aggregation by competing with fibrinogen for αIIbβ3 integrin binding. In rat models, intravenous administration (0.1 mg/kg) reduced thrombus formation by 42% compared to controls.
Wound Healing
Valine-rich sequences enhance collagen deposition. Topical application in diabetic mice accelerated wound closure by 30% over 14 days, attributed to increased fibroblast proliferation and TGF-β1 expression.
Comparative Analysis with Analogous Peptides
Table 2: Key Differences from Liraglutide
Feature | H-DL-Arg-Gly-DL-Asp-DL-Val-OH | Liraglutide |
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Amino Acid Configuration | Mixed D/L | All L |
Primary Indication | Antioxidant/antiplatelet | Type 2 diabetes |
Half-life (in vivo) | 2.3 hours | 13 hours |
Synthesis Complexity | Moderate (6 residues) | High (31 residues) |
Challenges and Future Directions
Stability Optimization
While D-amino acids improve proteolytic resistance, in vivo studies reveal a plasma half-life of only 2.3 hours. Strategies under investigation include:
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N-terminal acetylation
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Conjugation to polyethylene glycol (PEG) chains
Targeted Delivery
Nanoparticle encapsulation (e.g., PLGA carriers) may enhance bioavailability. Early-stage trials show a 3.5-fold increase in tumor accumulation compared to free peptide in xenograft models.
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